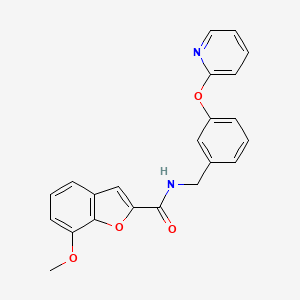

7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds . This specific compound has a molecular formula of C22H18N2O4 and a molecular weight of 374.396.

Synthesis Analysis

The synthesis of benzofuran derivatives involves the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine . The resulting ethyl 5-nitrobenzofuran-2-carboxylate is obtained in good yields and purity .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, a carboxamide group, and methoxy and pyridin-2-yloxy substituents.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the treatment of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate, followed by reduction of the nitro group at the 5th position of the benzofuran ring .Physical and Chemical Properties Analysis

The compound has a molecular formula of C22H18N2O4 and a molecular weight of 374.396. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

Synthesis of Novel Heterocyclic Compounds : Research has been conducted on the synthesis of novel heterocyclic compounds derived from benzofuran derivatives, which include compounds similar to 7-methoxy-N-(3-(pyridin-2-yloxy)benzyl)benzofuran-2-carboxamide. These compounds have shown potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Development of Polycyclic Heteroaromatic Compounds : Another study focused on using benzofuran derivatives for synthesizing polycyclic heteroaromatic compounds. These compounds have been developed using versatile reaction strategies (Patankar, Khombare, Khanwelkar, & Shet, 2008).

Biological and Medicinal Applications

Antimicrobial Activity : Certain pyridine derivatives, structurally related to this compound, have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antibacterial and antifungal agents (Patel, Agravat, & Shaikh, 2011).

Neuroprotective and Antioxidant Effects : Research has also been conducted on benzofuran-7-carboxamide derivatives for their neuroprotective and antioxidant activities. These studies highlight the potential therapeutic applications of benzofuran derivatives in neurodegenerative diseases (Cho et al., 2015).

Structural and Chemical Properties

Structural Analysis : Detailed studies have been conducted on the structural features of benzofuran derivatives, including analyses using X-ray diffraction, FT-IR spectroscopy, and theoretical calculations. These studies provide insights into the molecular structure and electronic properties of these compounds (Gumus et al., 2018).

Synthesis Techniques : There is ongoing research into the synthesis methods and transformations of benzofuran derivatives, contributing to the development of new synthetic pathways and potentially novel compounds (Görlitzer, Kramer, & Boyle, 2000).

Mecanismo De Acción

Target of Action

Benzofuran compounds, to which this compound belongs, have been shown to have a wide array of biological activities, indicating they interact with multiple targets .

Mode of Action

One study suggests that benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy . This could potentially be one of the ways this compound interacts with its targets.

Biochemical Pathways

Benzofuran derivatives have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been shown to have neuroprotective and antioxidant activities . For instance, some derivatives exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage .

Action Environment

The broad range of clinical uses of benzofuran derivatives indicates that these compounds are likely to be stable and effective in a variety of environments .

Direcciones Futuras

Benzofuran derivatives, including this compound, have shown potential as therapeutic agents due to their biological activities . Further synthesis and evaluation of these compounds are necessary to confirm their potential as drugs . The compound with -CH3 substitution at R2 and -OH substitution at R3 positions of the benzofuran moiety might serve as the lead exhibiting potent anti-excitotoxic, ROS scavenging, and antioxidant activities .

Propiedades

IUPAC Name |

7-methoxy-N-[(3-pyridin-2-yloxyphenyl)methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-26-18-9-5-7-16-13-19(28-21(16)18)22(25)24-14-15-6-4-8-17(12-15)27-20-10-2-3-11-23-20/h2-13H,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXUVFIDPCWQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC(=CC=C3)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2982782.png)

![ethyl 2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxylate](/img/structure/B2982784.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide](/img/structure/B2982785.png)

![3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2982786.png)

![[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/no-structure.png)

![4-[(Methylsulfamoyl)methyl]benzoic acid](/img/structure/B2982790.png)

![Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B2982792.png)

![5-bromo-2-chloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide](/img/structure/B2982795.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-mesitylacetamide](/img/structure/B2982797.png)

![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2982800.png)